molecular formula C8H6ClNO4 B080554 Methyl 2-chloro-4-nitrobenzoate CAS No. 13324-11-3

Methyl 2-chloro-4-nitrobenzoate

Cat. No.: B080554
CAS No.: 13324-11-3
M. Wt: 215.59 g/mol
InChI Key: PICNSXCJRMYANX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a white crystalline solid with a melting point of approximately 45°C and a boiling point of around 295°C . This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-nitrobenzoate can be synthesized through the esterification of 2-chloro-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-chloro-4-nitrobenzoate is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Employed in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

  • Methyl 4-chloro-2-nitrobenzoate
  • 2-chloro-5-nitrobenzoic acid
  • 2-chloro-3-nitrobenzoic acid

Comparison: Methyl 2-chloro-4-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and industrial applications .

Properties

IUPAC Name

methyl 2-chloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICNSXCJRMYANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158023
Record name Methyl 2-chloro-4-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-11-3
Record name Benzoic acid, 2-chloro-4-nitro-, methyl ester
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name METHYL 2-CHLORO-4-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-nitrobenzoic acid (10 g, 0.06 mol) in MeOH (120 mL) was added H2SO4 (5 mL). The resulting mixture was stirred at 60° C. overnight. After cooling to room temperature, the mixture was brought to pH=8 using sodium bicarbonate solution. After removal of MeOH, the resulting crude mixture was purified by column chromatography (20% CH2Cl2/PE) to afford 4 g of the title compound. LC-MS: m/z 216.6 (M+H)+
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10 g
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5 mL
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120 mL
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Synthesis routes and methods II

Procedure details

2-Chloro-4-nitrobenzoic acid (50 g, 248 mmol) was subjected to methylation using methanol (500 mL) and H2SO4 (98%, 15 mL) according to the procedure described in the example 66 to obtain the title compound(83)
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50 g
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15 mL
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500 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-Chloro-4-nitrobenzoic acid (500 mg, 2.48 mmol) in methanol was added sulfuric acid in catalytic amounts. The mixture was heated to reflux overnight. TLC showed complete consumption of starting material. The reaction mixture was slowly cooled room temperature and neutralized with sodium bicarbonate. The mixture was extracted with EtOAc and washed with water and brine. The extract was dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by column chromatography to afford pure compound methyl 2-chloro-4-nitrobenzoate 468 mg).
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500 mg
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